molecular formula C15H18N4O4S B10947799 3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947799
M. Wt: 350.4 g/mol
InChI Key: ZUUVNGPHBJSYKK-UHFFFAOYSA-N
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Description

3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.

Major Products

The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pyrazole moiety can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid apart is its combination of a bicyclic structure with a pyrazole moiety, which is not commonly found in similar compounds

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

3-methyl-8-oxo-7-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H18N4O4S/c1-6-5-24-14-10(13(21)19(14)11(6)15(22)23)16-12(20)9-7(2)17-18(4)8(9)3/h10,14H,5H2,1-4H3,(H,16,20)(H,22,23)

InChI Key

ZUUVNGPHBJSYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=C(N(N=C3C)C)C)SC1)C(=O)O

Origin of Product

United States

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